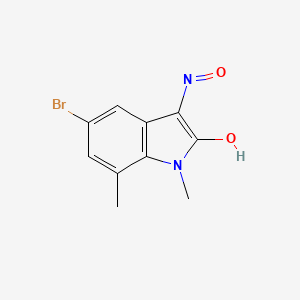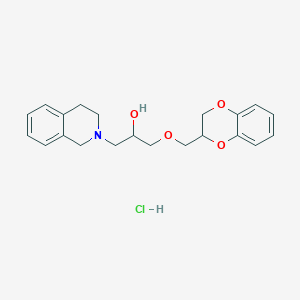![molecular formula C17H27NO6 B5031465 N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5031465.png)
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has since been discontinued due to safety concerns. Despite this, GW501516 remains a popular research tool in the scientific community due to its ability to enhance endurance and performance in animal models.
Mecanismo De Acción
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate acts as a selective agonist of PPARδ, a nuclear receptor that plays a critical role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ by N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to have a number of biochemical and physiological effects in animal models. These include increased endurance and performance in exercise tests, improved insulin sensitivity, reduced inflammation, and increased HDL cholesterol levels. Additionally, N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism in skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has several advantages as a research tool, including its ability to enhance endurance and performance in animal models, and its potential applications in metabolic and cardiovascular diseases. However, its use has been discontinued due to safety concerns, and it should be used with caution in laboratory experiments.
Direcciones Futuras
There are several future directions for research on N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate. These include further studies on its potential applications in metabolic and cardiovascular diseases, as well as studies on its mechanisms of action and potential side effects. Additionally, there is a need for new and safer PPARδ agonists that can be used as research tools and potential treatments for metabolic and cardiovascular diseases.
Métodos De Síntesis
The synthesis of N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate involves several steps, including the reaction of 2-bromoethylamine hydrobromide with 3-methylphenol to form 2-(3-methylphenoxy)ethylamine. This intermediate is then reacted with butyraldehyde to form N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine. The final step involves the reaction of this compound with oxalic acid to form the oxalate salt of N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate.
Aplicaciones Científicas De Investigación
N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been extensively studied for its potential applications in metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase HDL cholesterol levels in animal models. Additionally, N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate has been shown to enhance endurance and performance in exercise tests, making it a potential treatment for muscle wasting disorders.
Propiedades
IUPAC Name |
N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-3-4-8-16-9-10-17-11-12-18-15-7-5-6-14(2)13-15;3-1(4)2(5)6/h5-7,13,16H,3-4,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOVHEHIJGAACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC(=C1)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5031397.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5031423.png)
![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5031428.png)
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-4-ethylpiperazine](/img/structure/B5031430.png)
![6-{[(3-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5031436.png)

![N-(2,4-dimethoxyphenyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5031447.png)



![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B5031486.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5031497.png)